

Optimizing YCT529 dosage to minimize side effects

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Compound of Interest

Compound Name: YCT529

Cat. No.: B12399568

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Technical Support Center: YCT529

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with **YCT529**. The information is designed to help optimize dosage and minimize potential side effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **YCT529**?

A1: **YCT529** is a selective antagonist of the retinoic acid receptor alpha (RAR- α).^{[1][2]} By inhibiting RAR- α , it disrupts spermatogenesis, the process of sperm production, leading to temporary infertility.^[1] This mechanism is non-hormonal, meaning it does not interfere with testosterone levels.^{[3][4]}

Q2: What are the known side effects of **YCT529** from pre-clinical and early clinical studies?

A2: Pre-clinical studies in mice and non-human primates have shown no significant side effects.^{[5][6][7]} Early human clinical trials (Phase 1a) have also indicated that **YCT529** is well-tolerated, with no serious adverse effects reported.^{[4][8][9]} Monitored parameters in human trials, such as hormone levels, mood, and sexual desire, showed no significant changes compared to placebo.^{[4][9][10]}

Q3: What is the evidence for the reversibility of **YCT529**'s contraceptive effect?

A3: Pre-clinical studies have demonstrated full reversibility of the contraceptive effect. In mice, fertility was restored within four to six weeks after discontinuing the drug.[1][11] In non-human primates, sperm counts returned to normal within 10 to 15 weeks after treatment cessation.[5][12]

Q4: How effective is **YCT529** as a contraceptive in pre-clinical models?

A4: In pre-clinical trials with male mice, **YCT529** demonstrated a 99% efficacy rate in preventing pregnancy.[1][13]

Q5: Are there any known drug interactions with **YCT529**?

A5: Currently, there is no publicly available information on specific drug interactions with **YCT529**. As **YCT529** is an inhibitor of a retinoic acid receptor, researchers should exercise caution when co-administering compounds that are known to interact with or be metabolized by pathways involving retinoic acid signaling. It is recommended to conduct appropriate in vitro and in vivo studies to assess potential drug-drug interactions.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Variability in Efficacy (Sperm Count Reduction)	Inconsistent oral bioavailability.	Ensure consistent administration conditions (e.g., with or without food, time of day). A Phase 1a clinical trial indicated no clear food effect on the pharmacokinetics of YCT-529.[9]
Incorrect dosage for the animal model.	Refer to published pre-clinical data for appropriate dosage ranges in different species. Dose adjustments may be necessary based on the specific animal model and experimental goals.	
Animal-to-animal variability.	Increase the sample size to ensure statistical power. Monitor individual animal responses closely.	
Unexpected Off-Target Effects	Non-selective binding at high concentrations.	Perform dose-response studies to identify the lowest effective dose. Conduct in vitro receptor binding assays to confirm selectivity for RAR- α .
Interaction with other biological pathways.	Utilize transcriptomic or proteomic analysis to identify potential off-target pathways affected by YCT529.	
Difficulty in Assessing Reversibility	Insufficient follow-up time after drug withdrawal.	Allow for an adequate washout period based on the species being studied (e.g., at least 6 weeks for mice, and 15 weeks for non-human primates).[5] [12]

Permanent alterations at very high, non-clinical doses.

Adhere to recommended dosage ranges from pre-clinical studies. If exploring higher doses, include terminal studies to assess testicular histology.

Quantitative Data Summary

Table 1: Pre-clinical Efficacy and Reversibility of YCT529

Animal Model	Dosage	Efficacy (Pregnancy Prevention)	Time to Infertility	Time to Reversibility	Reference
Mice	10 mg/kg/day (oral)	99%	4 weeks	4-6 weeks	[5] [14]
Non-human Primates	2.5 and 5 mg/kg/day (oral)	Significant sperm count reduction	2 weeks	10-15 weeks	[12] [15]

Table 2: Human Clinical Trial (Phase 1a) Dosage and Safety

Dosage Range (Single Oral Dose)	Number of Participants	Key Safety Findings	Reference
10 mg to 180 mg	16	No serious side effects; no significant changes in hormones, mood, or sexual desire.	[4] [8] [9]

Experimental Protocols

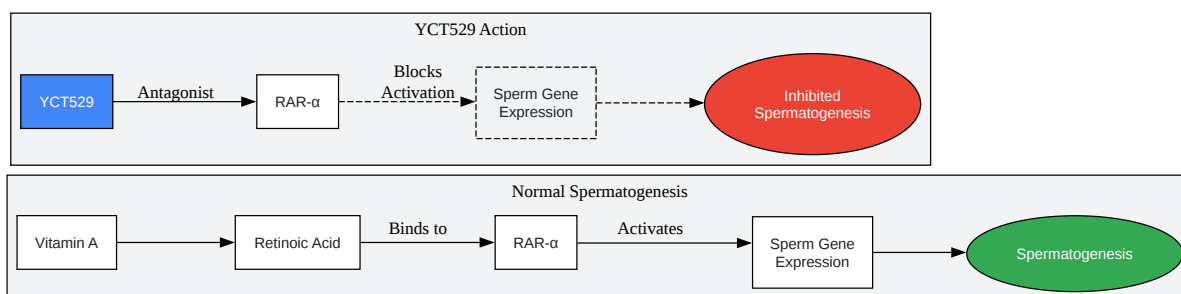
1. Protocol for Assessing Spermatogenesis Inhibition in Mice

- Objective: To determine the effective dose of **YCT529** for inhibiting spermatogenesis in a mouse model.
- Methodology:
 - Animal Model: Sexually mature male mice (e.g., C57BL/6, 8-10 weeks old).
 - Dosing: Administer **YCT529** orally once daily for 28 days at various doses (e.g., 1, 2.5, 5, and 10 mg/kg). Include a vehicle control group.
 - Mating Trials: After 28 days of treatment, co-house each male with two sexually mature female mice for one week. Monitor females for pregnancy and litter size.
 - Sperm Analysis: At the end of the treatment period, euthanize a subset of male mice. Collect epididymides and assess sperm count, motility, and morphology.
 - Histology: Collect testes and fix in Bouin's solution for histological analysis of seminiferous tubule morphology.

2. Protocol for Evaluating Reversibility of Contraceptive Effect in Mice

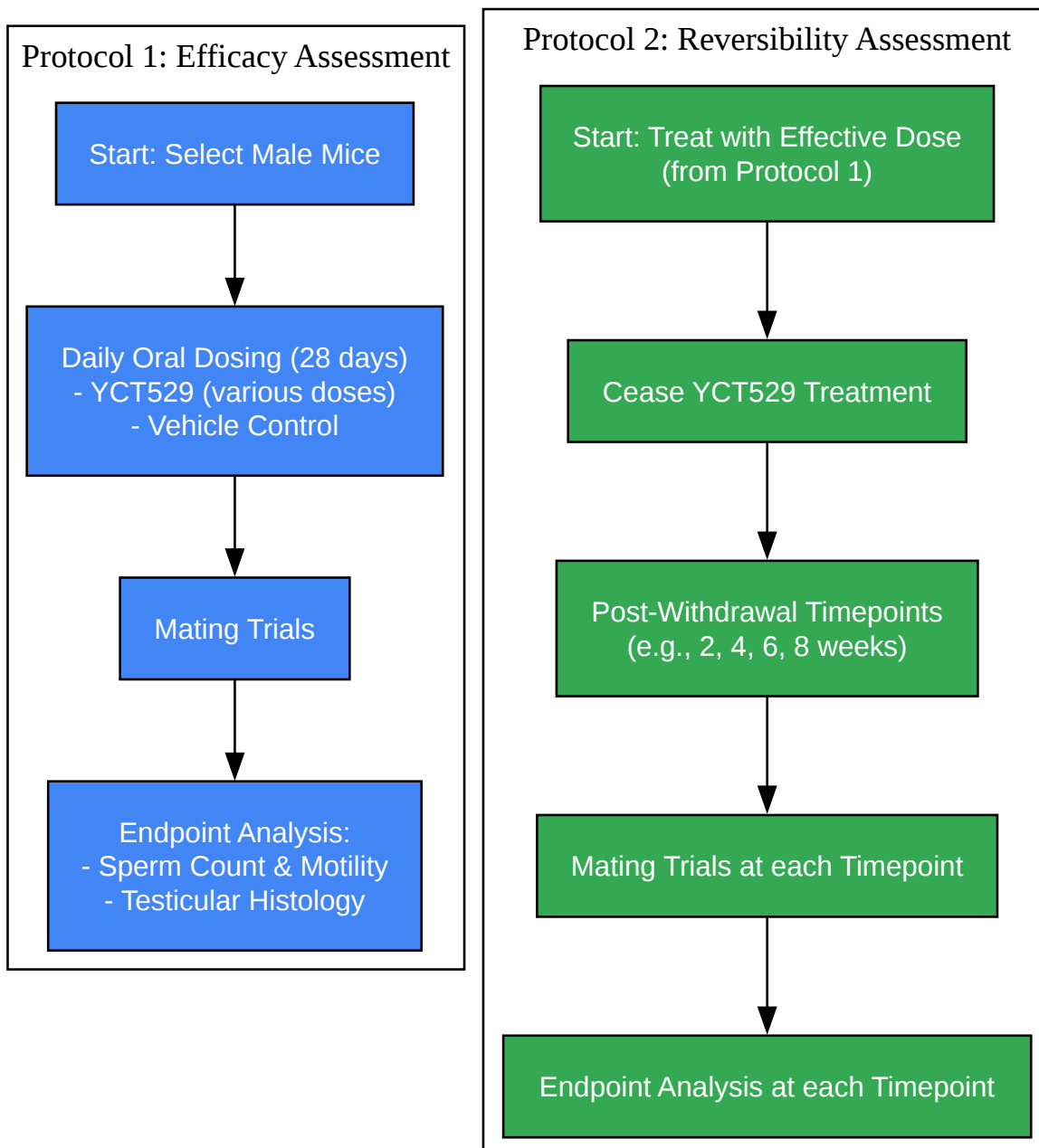
- Objective: To assess the time course of fertility restoration after cessation of **YCT529** treatment.
- Methodology:
 - Animal Model and Dosing: Treat male mice with an effective dose of **YCT529** (determined from the previous protocol) for 28 days.
 - Withdrawal: Discontinue **YCT529** treatment.
 - Mating Trials: At various time points post-withdrawal (e.g., 2, 4, 6, and 8 weeks), conduct mating trials as described above.
 - Sperm and Testicular Analysis: At each time point, analyze sperm parameters and testicular histology from a subset of animals.

Visualizations



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Caption: Mechanism of action of **YCT529** in inhibiting spermatogenesis.



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Caption: Experimental workflow for assessing **YCT529** efficacy and reversibility.

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